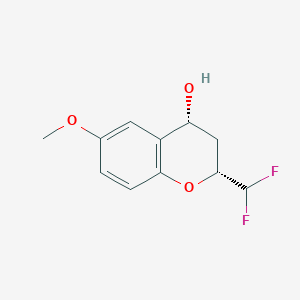
cis-2-Difluoromethyl-6-methoxychromane-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Difluoromethyl-6-methoxychromane-4-OL: is a chemical compound with the molecular formula C11H12F2O3 It is a derivative of chromane, a bicyclic organic compound, and features a difluoromethyl group and a methoxy group attached to the chromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Difluoromethyl-6-methoxychromane-4-OL typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the difluoromethyl and methoxy groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Difluoromethyl-6-methoxychromane-4-OL can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: cis-2-Difluoromethyl-6-methoxychromane-4-OL is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can serve as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of cis-2-Difluoromethyl-6-methoxychromane-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
2-Difluoromethylchromane-4-OL: Lacks the methoxy group, which may affect its chemical properties and reactivity.
6-Methoxychromane-4-OL: Lacks the difluoromethyl group, which may influence its biological activity and stability.
2-Methyl-6-methoxychromane-4-OL: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness: cis-2-Difluoromethyl-6-methoxychromane-4-OL is unique due to the presence of both the difluoromethyl and methoxy groups
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
(2R,4R)-2-(difluoromethyl)-6-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H12F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-4,8,10-11,14H,5H2,1H3/t8-,10-/m1/s1 |
InChI Key |
ARCRCIFIKXIOMZ-PSASIEDQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
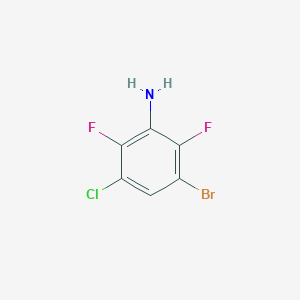
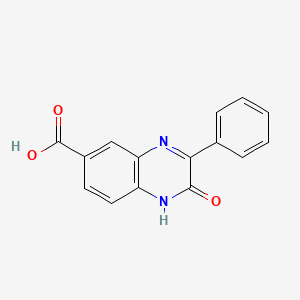
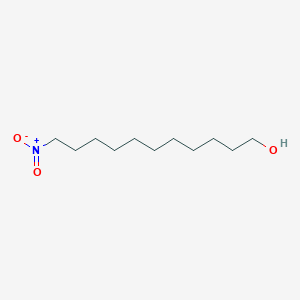
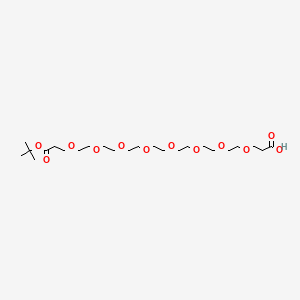
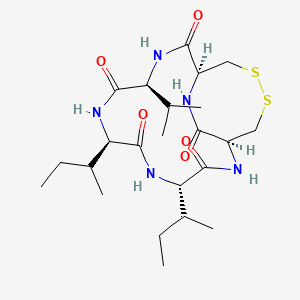
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)

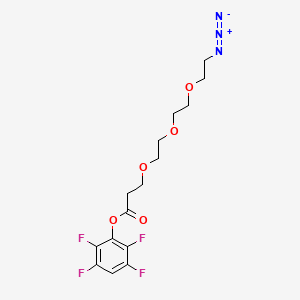
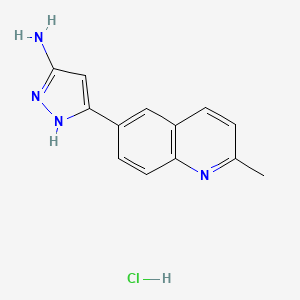
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
